molecular formula C8H10N2O2 B8576184 Methyl 2-(3-aminopyridin-2-yl)acetate

Methyl 2-(3-aminopyridin-2-yl)acetate

Cat. No. B8576184
M. Wt: 166.18 g/mol
InChI Key: FBHFMBUCWVINTC-UHFFFAOYSA-N
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Patent
US09029531B2

Procedure details

Methyl 2-(3-nitropyridin-2-yl)acetate (1 g, 5 mmol) was dissolved in MeOH and stirred under the atmosphere of H2 at room temperature overnight. LC-MS find the desired product. It was filtered through a pad of Celite and evaporated to get the desired product. It was directly used for the next step. LC-MS: m/z (M+H)=167.1
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O>CO>[NH2:1][C:4]1[C:5]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[N:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under the atmosphere of H2 at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=NC=CC1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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